An In-depth Technical Guide to 3-Chloro-2-methylbutan-2-ol (CAS 21326-62-5)
An In-depth Technical Guide to 3-Chloro-2-methylbutan-2-ol (CAS 21326-62-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-2-methylbutan-2-ol, a halogenated tertiary alcohol. The information is curated for professionals in research and development, offering detailed data on its chemical and physical properties, a plausible synthesis protocol, expected reactivity, and safety information. Due to the limited availability of public data, some information is based on established chemical principles and data from analogous compounds.
Chemical and Physical Properties
3-Chloro-2-methylbutan-2-ol is a chlorohydrin, a class of compounds containing both a chlorine and a hydroxyl group on adjacent carbon atoms. Its structure and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 21326-62-5 | [1] |
| Molecular Formula | C₅H₁₁ClO | [1] |
| Molecular Weight | 122.59 g/mol | [1] |
| IUPAC Name | 3-chloro-2-methylbutan-2-ol | [2] |
| SMILES | CC(C(C)(C)O)Cl | [2] |
| Density | 1.03 g/cm³ (predicted) | [3] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as acetone. Slightly soluble in water. | [4] |
Synthesis
Experimental Protocol: Synthesis from 2,3-Dimethyl-2-butene (B165504)
Materials:
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2,3-Dimethyl-2-butene
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N-Chlorosuccinimide (NCS)
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Water
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Dimethylformamide (DMF) or Acetone (as a co-solvent)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
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Standard glassware for extraction and drying
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethyl-2-butene (1 equivalent) in a mixture of DMF (or acetone) and water (e.g., a 4:1 ratio).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add N-chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water and transfer the mixture to a separatory funnel.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any acid) and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Reaction Mechanism:
The synthesis proceeds via the electrophilic addition of a chloronium ion to the alkene, followed by the nucleophilic attack of water.
Caption: Synthesis of 3-Chloro-2-methylbutan-2-ol from 2,3-dimethyl-2-butene.
Spectroscopic Data (Predicted)
¹H NMR (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | Doublet | 1H | -CH(Cl)- |
| ~1.6 | Singlet | 3H | -C(OH)CH₃ |
| ~1.5 | Doublet | 3H | -CH(Cl)CH₃ |
| ~1.4 | Singlet | 3H | -C(OH)CH₃ |
| ~2.0 - 2.5 | Broad Singlet | 1H | -OH |
¹³C NMR (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~75 - 80 | C -OH |
| ~65 - 70 | C -Cl |
| ~25 - 30 | -C(OH)C H₃ |
| ~20 - 25 | -C(OH)C H₃ |
| ~15 - 20 | -CH(Cl)C H₃ |
Mass Spectrometry (Predicted Fragmentation)
| m/z | Possible Fragment |
| 122/124 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 107/109 | [M - CH₃]⁺ |
| 87 | [M - Cl]⁺ |
| 59 | [C(CH₃)₂OH]⁺ |
Reactivity and Potential Applications
Reactions
The primary reactivity of 3-Chloro-2-methylbutan-2-ol is dictated by the presence of the vicinal chloro and hydroxyl groups.
Epoxidation: In the presence of a base, halohydrins undergo an intramolecular Sₙ2 reaction to form an epoxide. This is a common and synthetically useful transformation.
Caption: Base-mediated epoxidation of 3-Chloro-2-methylbutan-2-ol.
Nucleophilic Substitution: The chlorine atom can be displaced by stronger nucleophiles, although this may compete with elimination reactions depending on the reaction conditions.
Potential Applications in Research and Drug Development
While there is no specific information on the use of 3-Chloro-2-methylbutan-2-ol in drug development, halohydrins, in general, are recognized as important intermediates in organic synthesis.[5]
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Building Blocks: Its structure makes it a potential precursor for the synthesis of more complex molecules, including substituted epoxides and diols.
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Biological Activity: Some halohydrins exhibit biological activity and have been investigated for their potential as therapeutic agents. However, many simple halohydrins are also known to be toxic and carcinogenic due to their alkylating properties.[5] The biological profile of 3-Chloro-2-methylbutan-2-ol has not been extensively studied.
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Precursor to Epoxides: The facile conversion to the corresponding epoxide, 2,3-dimethyl-2,3-epoxybutane, is a key feature. Epoxides are highly valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals due to their reactivity towards a wide range of nucleophiles.[6]
Safety and Handling
3-Chloro-2-methylbutan-2-ol should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements: [1]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
3-Chloro-2-methylbutan-2-ol is a tertiary chlorohydrin with potential as a synthetic intermediate, primarily for the formation of 2,3-dimethyl-2,3-epoxybutane. While detailed experimental and application data are scarce in the public domain, its properties and reactivity can be reliably predicted based on the well-established chemistry of halohydrins. Researchers and drug development professionals should handle this compound with care, recognizing its potential hazards. Further investigation into its biological activity and synthetic utility could reveal novel applications.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. PubChemLite - 3-chloro-2-methylbutan-2-ol (C5H11ClO) [pubchemlite.lcsb.uni.lu]
- 3. hmdb.ca [hmdb.ca]
- 4. Chlorobutanol - Wikipedia [en.wikipedia.org]
- 5. 3-Chloro-2-butanol | C4H9ClO | CID 11252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-CHLORO-2,2,3-TRIMETHYLBUTANE synthesis - chemicalbook [chemicalbook.com]
